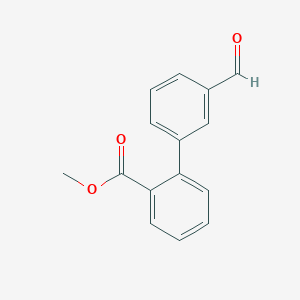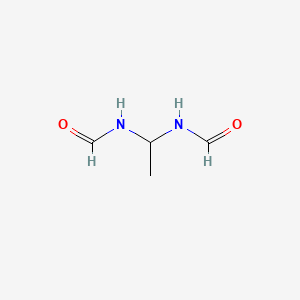
2',3'-Dimethoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dimethoxyadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of methoxy groups at the 2’ and 3’ positions of the ribose moiety. It has a molecular formula of C12H17N5O4 and a molecular weight of 295.29 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethoxyadenosine typically involves the methylation of adenosine derivatives. One common method includes the use of trimethylsulfonium hydroxide and 2’-O-methyladenosine . The reaction conditions often require a controlled environment to ensure the selective methylation at the desired positions.
Industrial Production Methods: Industrial production of 2’,3’-Dimethoxyadenosine may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3’-Dimethoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted adenosine derivatives.
Applications De Recherche Scientifique
2’,3’-Dimethoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on cellular processes and its role in signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of biochemical assays and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 2’,3’-Dimethoxyadenosine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit adenosine kinase, affecting the phosphorylation of adenosine and altering cellular energy metabolism . Additionally, it may interact with adenosine receptors, modulating signal transduction pathways and influencing physiological responses.
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions, used as an antiviral agent.
2-Amino Adenosine: A nucleoside analog that inhibits adenosine kinase from Mycobacterium tuberculosis.
Uniqueness: 2’,3’-Dimethoxyadenosine is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
20649-46-1 |
|---|---|
Formule moléculaire |
C12H17N5O6 |
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3,4-dimethoxyoxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O6/c1-21-11(19)6(3-18)23-10(12(11,20)22-2)17-5-16-7-8(13)14-4-15-9(7)17/h4-6,10,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,10-,11+,12-/m1/s1 |
Clé InChI |
VEUFBAPMMDFOOF-IJJXPJNWSA-N |
SMILES |
COC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)CO |
SMILES isomérique |
CO[C@]1([C@H](O[C@H]([C@@]1(O)OC)N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canonique |
COC1(C(OC(C1(O)OC)N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-](/img/structure/B3368157.png)






![tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate](/img/structure/B3368211.png)





